

A Comparative Guide to Correlative Imaging: Dmhbo+ and Other Probes

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Compound of Interest

Compound Name: Dmhbo+

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Correlative Light and Electron Microscopy (CLEM) offers an unparalleled approach to biological imaging, bridging the gap between the functional, dynamic information from fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy. The choice of a fluorescent probe is critical to the success of any CLEM experiment, as it must withstand the harsh chemical processing required for electron microscopy while retaining sufficient fluorescence for accurate localization. This guide provides an objective comparison of **Dmhbo+**, a fluorogenic RNA aptamer-based probe, with other commonly used fluorescent probes for correlative imaging, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of Correlative Imaging Probes

The selection of an appropriate fluorescent probe for CLEM depends on a variety of factors, including the target molecule, the specific experimental conditions, and the imaging modality. Below is a comparison of key performance indicators for **Dmhbo+** and other representative probes.

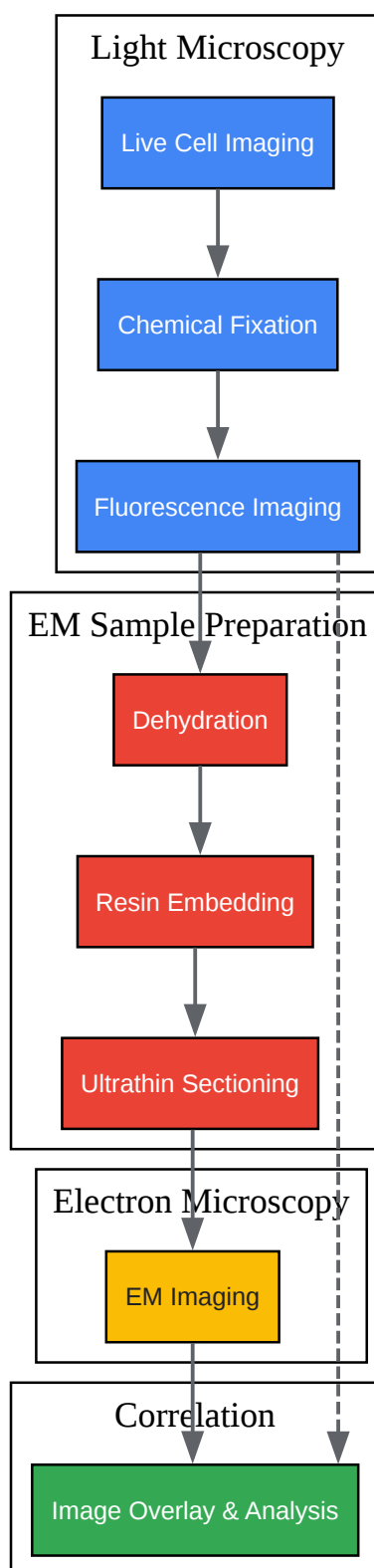
Probe Category	Specific Probe(s)	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Photostability	Suitability for In-Resin CLEM	Target
RNA Aptamer-based	Dmhbo+ (with Chili aptamer)	456	592	0.1[1]	Moderate to High	Potentially suitable with specific protocols	RNA
Fluorescent Proteins	mEGFP	488	507	0.60	Moderate	Challenging, requires specialized protocols	Proteins
mCherry	587	610	0.22	Moderate	Challenging, requires specialized protocols [2]	Proteins	
mScarlet-H	569	594	0.79	High	Good, designed for post-embedding CLEM	Proteins	
Organic Dyes	Alexa Fluor 488	495	519	0.92	High	Good, with appropriate fixation	Proteins, etc.
Atto 590	594	624	0.80	High	Good, with	Proteins, etc.	

			appropriate fixation				
Nanoparticles	Quantum Dots (e.g., QD 605)	Broad (e.g., 405)	605	0.5 - 0.8	Very High	Excellent	Various targets

Note: The performance of fluorescent probes, particularly fluorescent proteins, in in-resin CLEM is highly dependent on the specific fixation, dehydration, and embedding protocols used. The values presented here are for general comparison and may vary based on the experimental context.

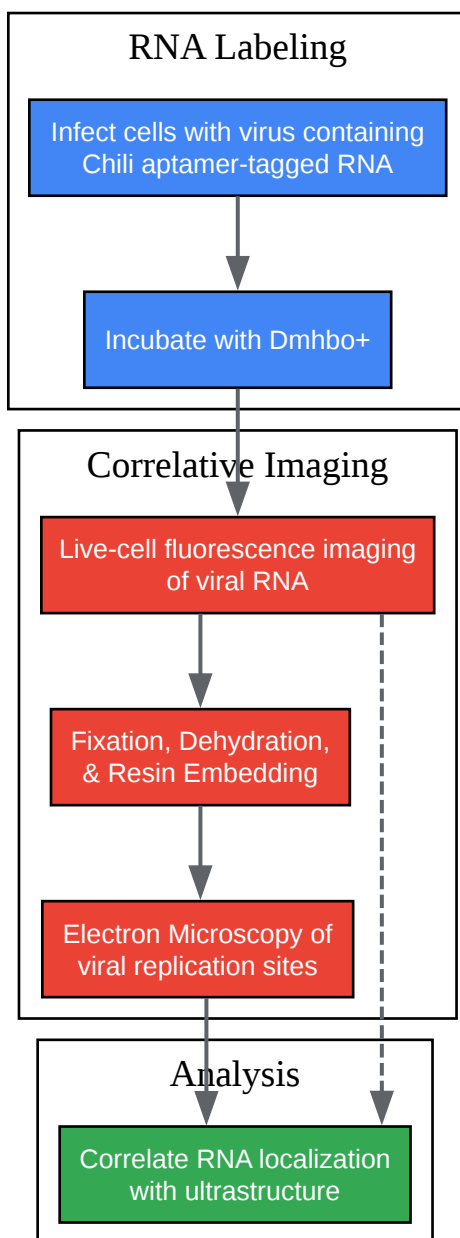
Mandatory Visualization: Workflows and Pathways

Understanding the experimental workflow is crucial for successful correlative imaging. The following diagrams, generated using the DOT language, illustrate a general CLEM workflow and a specific application in imaging viral RNA localization.



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Caption: A general workflow for correlative light and electron microscopy (CLEM).



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Caption: Workflow for imaging viral RNA localization using **Dmhbo+** in CLEM.

Experimental Protocols

Detailed methodologies are essential for reproducible results in correlative imaging. The following protocols provide a starting point for using **Dmhbo+** and fluorescent proteins in CLEM experiments.

Protocol 1: Correlative Imaging of Viral RNA using Dmhbo+

This protocol outlines the steps for labeling and imaging viral RNA in infected cells using the **Dmhbo+**-Chili aptamer system, followed by processing for electron microscopy.

Materials:

- Cells permissive to the virus of interest
- Virus engineered to express an RNA tagged with the Chili aptamer
- **Dmhbo+** fluorophore (Tocris Bioscience or similar)
- Cell culture medium and supplements
- Fixatives: 4% paraformaldehyde (PFA), 0.1% glutaraldehyde in phosphate-buffered saline (PBS)
- Dehydration series: graded ethanol (30%, 50%, 70%, 90%, 100%)
- Resin for embedding (e.g., Eponate 12)
- Uranyl acetate and lead citrate for EM staining

Procedure:

- Cell Culture and Infection:
 - Plate cells on gridded glass-bottom dishes or coverslips suitable for both light and electron microscopy.
 - Infect cells with the Chili aptamer-tagged virus at a suitable multiplicity of infection (MOI).
 - Incubate for a period sufficient for viral RNA replication.
- **Dmhbo+** Labeling and Live-Cell Imaging:

- Prepare a stock solution of **Dmhbo+** in DMSO.
- Dilute **Dmhbo+** in pre-warmed cell culture medium to the final working concentration (typically 1-5 μM).
- Replace the medium on the infected cells with the **Dmhbo+**-containing medium and incubate for 30-60 minutes at 37°C.
- Perform live-cell fluorescence microscopy to identify cells expressing the fluorescently labeled viral RNA. Acquire images of regions of interest (ROIs).
- Fixation:
 - Carefully aspirate the medium and wash the cells once with PBS.
 - Fix the cells with a mixture of 4% PFA and 0.1% glutaraldehyde in PBS for 1 hour at room temperature. The low concentration of glutaraldehyde helps to preserve ultrastructure without completely quenching the fluorescence.
- Post-Fixation Fluorescence Imaging:
 - After fixation, wash the cells with PBS.
 - Re-image the same ROIs to confirm the preservation of the fluorescent signal.
- Sample Preparation for Electron Microscopy (Pre-embedding approach):
 - Proceed with a standard pre-embedding protocol. Briefly, after fixation, cells are washed, and then subjected to a graded ethanol dehydration series.
 - Infiltrate the samples with resin and polymerize.
 - Relocate the previously imaged ROIs on the resin block face.
 - Perform ultrathin sectioning of the ROIs.
 - Stain the sections with uranyl acetate and lead citrate.
- Electron Microscopy and Correlation:

- Image the ultrathin sections using a transmission electron microscope (TEM).
- Correlate the fluorescence images with the electron micrographs based on cellular landmarks and the grid pattern.

Protocol 2: In-Resin Correlative Imaging with Fluorescent Proteins

This protocol is adapted for using robust fluorescent proteins like mScarlet-H that can withstand the harsh processing of in-resin CLEM.

Materials:

- Cells expressing a protein of interest tagged with a photostable fluorescent protein (e.g., mScarlet-H).
- High-pressure freezer (for optimal ultrastructure preservation).
- Freeze-substitution medium (e.g., acetone with 0.1% uranyl acetate).
- Low-temperature embedding resin (e.g., Lowicryl HM20).
- UV polymerization unit.

Procedure:

- Cell Culture and High-Pressure Freezing:
 - Culture cells on sapphire disks.
 - Cryo-fix the cells using a high-pressure freezer to vitrify the sample.
- Freeze-Substitution and Infiltration:
 - Transfer the frozen samples to a freeze-substitution unit.
 - Incubate the samples in a freeze-substitution medium at low temperatures (e.g., -90°C), followed by a gradual warming schedule. The inclusion of a low concentration of uranyl

acetate can enhance contrast for EM without completely quenching the fluorescence of robust FPs.

- Infiltrate the samples with a low-temperature embedding resin like Lowicryl HM20 through a graded series of resin-solvent mixtures.
- UV Polymerization:
 - Polymerize the resin-infiltrated samples under UV light at low temperatures.
- In-Resin Fluorescence Imaging:
 - Prepare ultrathin sections (70-100 nm) from the resin block.
 - Mount the sections on a coverslip or a grid suitable for fluorescence microscopy.
 - Image the sections using a fluorescence microscope to identify the fluorescently labeled structures within the resin.
- Electron Microscopy and Correlation:
 - Transfer the same sections to a TEM for imaging.
 - The direct correlation between the fluorescence and electron micrographs is more straightforward in this post-embedding approach as the images are from the exact same section.

By carefully selecting the appropriate probe and optimizing the experimental protocol, researchers can successfully combine the strengths of light and electron microscopy to gain deeper insights into the intricate relationship between cellular structure and function.

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References

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- 2. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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